2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide: is a chemical compound with the molecular formula C13H9Cl2N3O2S.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide typically involves the reaction of 2,4-dichlorobenzenesulfonyl chloride with 1H-indazole-7-amine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling pathways .
Medicine: The compound has shown promise in preclinical studies as a potential anticancer agent, with activity against various cancer cell lines .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as an intermediate in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as kinases. It inhibits the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition disrupts key signaling pathways involved in cell proliferation and survival, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
- 3-ethyl-N-1H-indazol-7-yl-4-methoxybenzenesulfonamide
- 2,4-dichloro-N-(1H-indazol-7-yl)-benzenesulfonamide
Comparison: Compared to similar compounds, 2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide exhibits unique properties, such as higher potency and selectivity towards specific molecular targets. Its structural modifications, including the presence of chloro and methyl groups, contribute to its enhanced biological activity and stability .
Properties
Molecular Formula |
C14H11Cl2N3O2S |
---|---|
Molecular Weight |
356.2 g/mol |
IUPAC Name |
2,4-dichloro-N-(1H-indazol-7-yl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2N3O2S/c1-8-10(15)5-6-12(13(8)16)22(20,21)19-11-4-2-3-9-7-17-18-14(9)11/h2-7,19H,1H3,(H,17,18) |
InChI Key |
VUQSDLSDBVDBJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CC=CC3=C2NN=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.